molecular formula C14H18N2O4 B14872323 tert-butyl 3-(3-formyl-2-oxopyridin-1(2H)-yl)azetidine-1-carboxylate

tert-butyl 3-(3-formyl-2-oxopyridin-1(2H)-yl)azetidine-1-carboxylate

Cat. No.: B14872323
M. Wt: 278.30 g/mol
InChI Key: GQSSTZYJJRCHRJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-formyl-2-oxopyridin-1(2H)-yl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-formyl-2-oxopyridin-1(2H)-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine ring, followed by the introduction of the pyridinone moiety and the formyl group. The tert-butyl ester group is usually introduced in the final step to protect the carboxylate functionality.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-formyl-2-oxopyridin-1(2H)-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyridinone moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-formyl-2-oxopyridin-1(2H)-yl)azetidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-1-carboxylate derivatives: These compounds share the azetidine ring structure and may have similar chemical properties.

    Pyridinone derivatives: Compounds containing the pyridinone moiety, which may exhibit similar reactivity and biological activity.

Uniqueness

Tert-butyl 3-(3-formyl-2-oxopyridin-1(2H)-yl)azetidine-1-carboxylate is unique due to the combination of its structural features, including the azetidine ring, pyridinone moiety, and formyl group. This unique structure may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

tert-butyl 3-(3-formyl-2-oxopyridin-1-yl)azetidine-1-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(19)15-7-11(8-15)16-6-4-5-10(9-17)12(16)18/h4-6,9,11H,7-8H2,1-3H3

InChI Key

GQSSTZYJJRCHRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=CC=C(C2=O)C=O

Origin of Product

United States

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